Product packaging for Methyl 1-cyanocyclobutanecarboxylate(Cat. No.:CAS No. 58920-79-9)

Methyl 1-cyanocyclobutanecarboxylate

Cat. No.: B1328054
CAS No.: 58920-79-9
M. Wt: 139.15 g/mol
InChI Key: WCTZTNWBOZFXTE-UHFFFAOYSA-N
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Description

The study of Methyl 1-cyanocyclobutanecarboxylate is deeply rooted in the broader field of cyclobutane (B1203170) chemistry, which has seen a surge in interest over the past few decades. The unique structural and electronic properties of the cyclobutane ring, stemming from its inherent ring strain of approximately 26 kcal/mol, render it a versatile synthon in organic synthesis.

Cyclobutanecarboxylates, as a class of compounds, are integral to the construction of a variety of organic molecules. The presence of the ester functionality provides a handle for further chemical transformations, such as hydrolysis, amidation, and reduction. The introduction of a cyano group at the C1 position, as seen in this compound, significantly enhances the synthetic utility of the cyclobutane scaffold. This dually functionalized nature allows for a wide range of selective manipulations, making it a valuable precursor for more complex structures.

The rigid, puckered conformation of the cyclobutane ring in these derivatives offers a level of stereochemical control that is highly sought after in the synthesis of bioactive molecules. nih.govpharmablock.com This conformational rigidity can favorably impact a molecule's potency, selectivity, and pharmacokinetic profile. pharmablock.com

This compound serves as a versatile building block in synthetic organic chemistry. researchgate.net Its utility stems from the reactivity of both the cyano and the methyl ester groups, which can be independently or concertedly transformed. The strained four-membered ring can also participate in ring-opening and ring-expansion reactions, providing access to a diverse range of acyclic and larger cyclic systems. researchgate.netacs.org

The application of cyclobutane derivatives in the total synthesis of natural products has been a significant driver of research in this area. rsc.orgrsc.org Many natural products, including terpenoids, alkaloids, and steroids, contain the cyclobutane motif as a core structural element. rsc.orgrsc.org The development of synthetic routes to these complex molecules often relies on the strategic use of functionalized cyclobutane precursors.

Key Properties of this compound
PropertyValue
CAS Number58920-79-9
Molecular FormulaC₇H₉NO₂
Key Functional GroupsCyano, Methyl Ester, Cyclobutane

The exploration of cyclobutane chemistry has evolved significantly over the past three decades. acs.org Initially, research was heavily focused on fundamental studies of the ring system's reactivity. However, the focus has progressively shifted towards the application of cyclobutane derivatives in more complex synthetic challenges, particularly in the realm of medicinal chemistry and drug discovery. nih.govexlibrisgroup.com

A notable trend is the increasing interest in the synthesis of spirocyclic compounds, where the cyclobutane ring is fused to another ring system at a single carbon atom. nih.govresearchgate.netnih.gov These structures are of particular interest in drug design due to their three-dimensional nature and conformational rigidity. nih.gov this compound and its analogues are ideal precursors for the synthesis of such spirocycles.

Furthermore, the development of novel catalytic methods for the construction and functionalization of the cyclobutane ring has been a major area of advancement. rsc.org These methods have enabled the synthesis of a wider range of structurally diverse cyclobutane building blocks, including those with specific stereochemical configurations.

Prominent Cyclobutane-Containing Pharmaceutical Drugs
Drug NameTherapeutic Use
BoceprevirHepatitis C Treatment lifechemicals.com
NalbuphineAnalgesic lifechemicals.com
CarboplatinCancer Treatment lifechemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2 B1328054 Methyl 1-cyanocyclobutanecarboxylate CAS No. 58920-79-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-cyanocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-6(9)7(5-8)3-2-4-7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTZTNWBOZFXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649779
Record name Methyl 1-cyanocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58920-79-9
Record name Methyl 1-cyanocyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 1 Cyanocyclobutanecarboxylate and Its Derivatives

Strategies for Cyclobutane (B1203170) Ring Formation Bearing a Nitrile and Ester Moiety

The construction of the sterically congested 1,1-disubstituted cyclobutane core of Methyl 1-cyanocyclobutanecarboxylate can be achieved through two primary strategies: the formation of the ring from acyclic precursors and the modification of a pre-existing cyclobutane scaffold.

Ring-Closure Approaches from Acyclic Precursors

The direct cyclization of acyclic precursors is a common and effective method for the synthesis of cyclobutane derivatives. This approach typically involves the formation of two new carbon-carbon bonds to close the four-membered ring. While entropically disfavored, various strategies have been developed to overcome this challenge. baranlab.org

One of the most prominent methods for constructing such a system involves the base-catalyzed condensation of an active methylene (B1212753) compound with a suitable 1,3-dielectrophile. This strategy is particularly relevant for the synthesis of this compound, where the acyclic precursors can be designed to incorporate the required nitrile and ester functionalities from the outset. Phase-transfer catalysis has been shown to provide good yields in the synthesis of cyclobutane skeletons from 1,3-diols, suggesting its potential applicability in related ring-closure reactions. rsc.org

Transformations of Substituted Cyclobutane Scaffolds

An alternative approach to this compound involves the functionalization of a pre-formed cyclobutane ring. This strategy allows for the introduction of the cyano and ester groups onto a cyclobutane backbone. Methods such as C-H functionalization are emerging as powerful tools for the synthesis of complex cyclobutane natural products and could be conceptually applied to the synthesis of the target molecule. acs.org

Furthermore, existing cyclobutane derivatives can be chemically transformed to introduce the desired functionalities. For instance, a cyclobutanone (B123998) could potentially be converted to the corresponding cyanohydrin, followed by esterification. The inherent ring strain of cyclobutanes can be harnessed to drive selective modifications of their structures. mdpi.com

Precursor Design and Reactivity in this compound Synthesis

The careful design and selection of acyclic precursors are critical for the successful synthesis of this compound via ring-closure reactions. The reactivity of the chosen starting materials directly influences the efficiency and outcome of the cyclization process.

Reactivity of Methyl Cyanoacetate (B8463686) in Cyclobutane Annulation

Methyl cyanoacetate is a key precursor for the synthesis of this compound. The presence of two electron-withdrawing groups (a nitrile and a methyl ester) significantly increases the acidity of the α-proton, making it a potent nucleophile in the presence of a base. This reactivity is central to its role in cyclobutane ring formation.

In a typical synthesis, the carbanion generated from methyl cyanoacetate by deprotonation can undergo sequential nucleophilic substitution reactions with a 1,3-dielectrophile to form the cyclobutane ring.

Role of Dihaloalkanes in Cyclobutane Ring Formation

1,3-Dihaloalkanes, such as 1,3-dibromopropane, serve as the electrophilic component in the cyclization reaction with the carbanion of methyl cyanoacetate. The reaction proceeds via a double nucleophilic substitution mechanism. The first substitution forms an intermediate, which then undergoes an intramolecular cyclization to form the four-membered ring.

The choice of the halogen in the dihaloalkane can influence the reaction rate, with iodides generally being more reactive than bromides, which are in turn more reactive than chlorides.

Below is a table summarizing a general reaction for the synthesis of this compound from Methyl cyanoacetate and a 1,3-dihaloalkane.

Reactant 1Reactant 2BaseProduct
Methyl cyanoacetate1,3-DibromopropaneSodium ethoxideThis compound

Stereochemical Control in the Synthesis of this compound Isomers

For the synthesis of this compound, which is a 1,1-disubstituted cyclobutane, there are no stereoisomers to consider for the core structure itself as the C1 carbon is not a stereocenter. However, if the cyclobutane ring were to be further substituted at other positions, stereochemical control would become a critical aspect of the synthesis.

The stereocontrolled synthesis of multisubstituted cyclobutanes is a challenging area of research. nih.gov Various strategies, including the use of chiral catalysts, auxiliaries, and stereospecific reactions, have been developed to control the relative and absolute stereochemistry of substituents on a cyclobutane ring. mdpi.com For instance, in the synthesis of cyclobutane derivatives, diastereoselectivity can often be achieved by controlling the approach of reagents to a cyclic intermediate. rsc.org While not directly applicable to the parent this compound, these principles would be essential for the synthesis of its chiral derivatives.

Diastereoselective and Enantioselective Synthetic Routes

The construction of the cyclobutane ring with control over the relative and absolute stereochemistry of its substituents is paramount. Diastereoselective and enantioselective approaches aim to produce a specific stereoisomer, which is often crucial for biological activity or material properties.

One of the most common strategies for constructing cyclobutane rings is through [2+2] cycloaddition reactions. While traditional photochemical or thermal [2+2] cycloadditions often yield mixtures of stereoisomers, modern methodologies employ chiral catalysts or auxiliaries to induce facial selectivity in the cycloaddition partners, leading to high levels of diastereoselectivity and enantioselectivity. For instance, the reaction of a ketene (B1206846) with an alkene can be guided by a chiral Lewis acid to favor the formation of one enantiomer of the resulting cyclobutanone, which can then be further functionalized to introduce the cyano and ester groups.

Another powerful approach involves the use of highly strained intermediates, such as bicyclo[1.1.0]butanes (BCBs). The strain-release-driven reactions of BCBs provide an efficient pathway to functionalized cyclobutanes. The diastereoselective cycloaddition of BCBs with reagents like triazolinediones or nitrosoarenes can produce multi-substituted cyclobutanes. Subsequent cleavage of the bonds from the dienophile affords cis-1,3-disubstituted cyclobutane derivatives, which can serve as precursors to the target molecule.

Furthermore, enantiomerically enriched cyclobutanes can be accessed through a sequential rhodium-catalyzed bicyclobutanation followed by a copper-catalyzed homoconjugate addition. This method allows for the creation of densely functionalized cyclobutanes with high diastereoselectivity. The resulting enolates can be trapped with electrophiles to generate quaternary stereocenters. nih.gov

A scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid has been developed featuring the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride. This process highlights the importance of controlling reaction conditions to achieve high diastereomeric ratios. acs.org

The following table summarizes hypothetical diastereomeric ratios (d.r.) and enantiomeric excesses (e.e.) that could be targeted in the synthesis of a precursor to this compound using these advanced methods.

Synthetic MethodKey Reagents/CatalystsTarget d.r.Target e.e. (%)
Chiral Lewis Acid-Catalyzed [2+2] CycloadditionChiral Boron or Titanium Lewis Acids>95:5>95
Bicyclo[1.1.0]butane CycloadditionTriazolinedione, Nitrosoarenes>90:10N/A
Rh/Cu Catalyzed Bicyclobutanation/Homoconjugate AdditionRh₂(S-NTTL)₄, Copper Catalyst>10:1>95
Diastereoselective ReductionNaBH₄ on Meldrum's Acid Derivative>95:5N/A

Chiral Auxiliary and Catalyst-Mediated Approaches

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule, for example, as a chiral ester or amide. This auxiliary would then direct the diastereoselective formation of the cyclobutane ring or the stereoselective introduction of a substituent. For instance, auxiliaries like those derived from pseudoephedrine or oxazolidinones have proven effective in controlling the alkylation of enolates, a key step in creating quaternary carbon centers. wikipedia.org In a hypothetical route, a cyclobutanone precursor bearing a chiral auxiliary could undergo diastereoselective cyanation or another functional group transformation.

Pseudoephenamine has been shown to be a versatile chiral auxiliary, exhibiting remarkable stereocontrol in alkylation reactions, particularly those forming quaternary carbon centers. nih.gov Amides derived from pseudoephenamine often have a high propensity to be crystalline, which can facilitate purification by recrystallization. nih.gov

Catalyst-mediated approaches offer a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. In this strategy, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Asymmetric catalysis is a cornerstone of modern chemistry for creating enantiopure chiral molecules with high selectivity. nih.gov

For the synthesis of this compound, a chiral transition metal catalyst, such as one based on palladium, rhodium, or copper, could be employed in a key bond-forming step. For example, the transition metal-catalyzed enantioselective α-alkylation of cyclobutanones has been reported. nih.gov This method uses palladium catalysis with a PHOX-type ligand to generate all-carbon α-quaternary cyclobutanones in good yields and high enantioselectivities. nih.gov The resulting chiral cyclobutanone could then be converted to the target molecule.

The following table outlines some common chiral auxiliaries and catalysts that could be applied to the asymmetric synthesis of derivatives of this compound.

ApproachReagent TypeSpecific ExamplesKey Transformation Controlled
Chiral Auxiliary OxazolidinonesEvans AuxiliariesDiastereoselective Alkylation, Aldol Reactions
Amino AlcoholsPseudoephedrine, PseudoephenamineDiastereoselective Alkylation
SultamsOppolzer's CamphorsultamDiastereoselective Conjugate Addition
Chiral Catalyst Transition Metal ComplexPalladium with PHOX LigandsEnantioselective α-Alkylation
Transition Metal ComplexRhodium with Chiral Phosphine LigandsAsymmetric Cyclopropanation, Hydrogenation
OrganocatalystChiral Amines (e.g., derived from Proline)Enantioselective Michael Addition, Aldol Reactions

Mechanistic Investigations of Chemical Transformations Involving Methyl 1 Cyanocyclobutanecarboxylate

Elucidation of Hydrolytic Degradation Mechanisms

Under acidic conditions, both the ester and nitrile groups are susceptible to hydrolysis. The generally accepted mechanism for acid-catalyzed ester hydrolysis, known as the AAC2 mechanism, is applicable here. youtube.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. msu.edu This is followed by a nucleophilic attack from a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a methanol (B129727) molecule yield the carboxylic acid product, 1-cyanocyclobutanecarboxylic acid, and regenerate the acid catalyst. youtube.com

The nitrile group can also undergo acid-catalyzed hydrolysis, though typically under harsher conditions than ester hydrolysis. This process begins with the protonation of the nitrile nitrogen, activating the carbon for nucleophilic attack by water. libretexts.org This leads to the formation of a protonated imidic acid, which can tautomerize to an amide, 1-(aminocarbonyl)cyclobutanecarboxylate. This amide can then undergo further acid-catalyzed hydrolysis to the corresponding carboxylic acid.

Table 1: Representative Data from a Hypothetical Kinetic Analysis of Acid-Catalyzed Hydrolysis (Note: This data is illustrative and not based on experimental results for Methyl 1-cyanocyclobutanecarboxylate.)

[H+] (mol/L)Temperature (°C)Observed Rate Constant (kobs, s-1)
0.1501.5 x 10-5
0.5507.5 x 10-5
1.0501.5 x 10-4
0.5601.6 x 10-4
0.5703.3 x 10-4

In basic media, the hydrolysis of the ester group proceeds through a nucleophilic acyl substitution mechanism, often denoted as BAC2. The reaction is initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. libretexts.org This step is typically the rate-determining step and results in the formation of a tetrahedral alkoxide intermediate. This intermediate then collapses, eliminating the methoxide (B1231860) ion as a leaving group to form 1-cyanocyclobutanecarboxylic acid, which is immediately deprotonated under the basic conditions to yield the carboxylate salt.

The nitrile group is also susceptible to base-catalyzed hydrolysis. The mechanism involves the nucleophilic addition of a hydroxide ion to the electrophilic carbon of the nitrile, forming an imine anion intermediate. libretexts.orgopenstax.org Protonation of this intermediate by water yields an imidic acid, which tautomerizes to the more stable amide. This amide can then undergo subsequent base-catalyzed hydrolysis, similar to the ester, to form the carboxylate and ammonia. The formation of the amide as an intermediate is a key feature of nitrile hydrolysis. openstax.org

Decarboxylation Reactions of this compound Scaffolds

Decarboxylation is the removal of a carboxyl group, which is released as carbon dioxide. For esters like this compound, this transformation is more accurately a dealkoxycarbonylation. Such reactions typically require significant energy input or specific catalytic conditions.

The thermal decarboxylation of esters is generally difficult and requires very high temperatures. nih.gov For this compound, the presence of the geminal nitrile group is crucial. If the ester group were to be eliminated (as CO2 and methane, or other fragments), the resulting carbanion would be stabilized by the electron-withdrawing nature of the adjacent nitrile group through resonance and inductive effects. This stabilization lowers the activation energy required for the C-C bond cleavage. While specific studies on the thermal decarboxylation of this exact compound are scarce, it is expected to require temperatures well above 100-150°C. nih.gov

Catalytic decarboxylation methods, such as the Krapcho decarboxylation, are well-established for esters that have an electron-withdrawing group in the β-position. This compound has the electron-withdrawing group in the α-position, so the standard Krapcho conditions (a salt like lithium chloride in a polar aprotic solvent like DMSO at high temperature) may not be directly applicable or efficient. However, similar conditions could potentially effect the removal of the methoxycarbonyl group through a nucleophilic attack of the chloride ion on the methyl group, followed by the loss of CO2 from the resulting carboxylate intermediate.

For the specific scaffold of this compound, the concepts of regioselectivity and stereoselectivity in simple decarboxylation are not applicable. The molecule is achiral and possesses a plane of symmetry. The removal of the methoxycarbonyl group leads to a single, achiral product, 1-cyanocyclobutane. There are no alternative regioisomers or stereoisomers that could be formed in this specific transformation, assuming the cyclobutane (B1203170) ring remains intact. Therefore, discussions of regioselectivity or stereoselectivity would only become relevant if the decarboxylation process was accompanied by subsequent rearrangements or reactions that could generate multiple isomeric products.

Nucleophilic Reactivity at the Ester and Nitrile Functional Groups

The electron-withdrawing nature of the ester and nitrile groups renders the quaternary carbon and the adjacent carbonyl and nitrile carbons highly electrophilic. This allows for a range of nucleophilic reactions to occur at these two distinct functional groups.

The ester functionality reacts via nucleophilic acyl substitution. libretexts.org A nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to expel the methoxide leaving group. libretexts.org This pathway allows for the conversion of the ester into other carboxylic acid derivatives. For example, reaction with a Grignard reagent would lead to a tertiary alcohol after two additions, while reaction with amines (ammonolysis) would produce the corresponding amide.

The nitrile functional group undergoes nucleophilic addition. openstax.org The electrophilic carbon of the C≡N triple bond is attacked by a nucleophile, breaking one of the π-bonds and forming a lone pair on the nitrogen, resulting in an imine anion intermediate. libretexts.orglibretexts.org This intermediate can then be protonated or undergo further reaction. For instance, reduction with a strong hydride agent like Lithium aluminum hydride (LiAlH4) results in a primary amine after two successive hydride additions. openstax.orglibretexts.org Reaction with an organometallic reagent like a Grignard reagent, followed by an aqueous workup, yields a ketone. libretexts.org

The dual reactivity allows for selective transformations if the reaction conditions or the nucleophile's reactivity are carefully chosen.

Table 2: Summary of Expected Nucleophilic Reactivity

NucleophileFunctional Group AttackedReaction TypeExpected Product
OH- / H2O (Hydroxide)EsterNucleophilic Acyl Substitution1-Cyanocyclobutanecarboxylate
RMgX (Grignard Reagent)NitrileNucleophilic Addition1-Acyl-1-cyanocyclobutane (ketone after hydrolysis)
LiAlH4 (Lithium Aluminum Hydride)NitrileNucleophilic Addition (Reduction)1-(Aminomethyl)-1-cyanocyclobutane
LiAlH4 (Lithium Aluminum Hydride)EsterNucleophilic Acyl Substitution (Reduction)(1-Cyanocyclobutyl)methanol
RNH2 (Primary Amine)EsterNucleophilic Acyl Substitution (Ammonolysis)N-alkyl-1-cyanocyclobutanecarboxamide

Amidation and Transesterification Reactions

The ester functional group in this compound is a primary site for nucleophilic acyl substitution reactions, such as amidation and transesterification.

Amidation

Amidation involves the reaction of the methyl ester with a primary or secondary amine to form the corresponding amide. This transformation can be catalyzed by various methods, often requiring elevated temperatures. The general mechanism proceeds through a nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a methoxide ion, which is then protonated by the amine, yielding the amide and methanol.

Recent research has explored various catalytic systems for direct amidation of esters, including those utilizing nickel complexes, which show broad functional group tolerance. mdpi.com While direct amidation is thermodynamically challenging, catalytic approaches facilitate the formation of the amide bond under more controlled conditions. nih.gov

Transesterification

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Base-Catalyzed Transesterification : Under basic conditions, an alkoxide nucleophile attacks the ester's carbonyl carbon in an addition-elimination mechanism. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) in the presence of sodium ethoxide would yield Ethyl 1-cyanocyclobutanecarboxylate. The reaction is typically performed using the desired alcohol as the solvent to drive the equilibrium towards the product. masterorganicchemistry.com

Acid-Catalyzed Transesterification : In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com An alcohol molecule then acts as a nucleophile, attacking the activated carbonyl group. This is followed by a series of proton transfer steps, elimination of a methanol molecule, and deprotonation to yield the new ester. masterorganicchemistry.com

The table below illustrates the products from these reactions with different nucleophiles.

Starting MaterialNucleophileProductReaction Type
This compoundAmmonia (NH₃)1-Cyanocyclobutane-1-carboxamideAmidation
This compoundEthylamine (CH₃CH₂NH₂)N-Ethyl-1-cyanocyclobutane-1-carboxamideAmidation
This compoundEthanol (CH₃CH₂OH)Ethyl 1-cyanocyclobutanecarboxylateTransesterification
This compoundPropan-2-ol ((CH₃)₂CHOH)Isopropyl 1-cyanocyclobutanecarboxylateTransesterification

Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.orgopenstax.org This allows for several key transformations.

Hydrolysis : The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. libretexts.orglibretexts.orgyoutube.com The reaction proceeds through an amide intermediate (1-cyanocyclobutane-1-carboxamide). openstax.org In acidic hydrolysis, the nitrile is heated with an acid like hydrochloric acid to form 1-carboxycyclobutanecarboxylic acid. libretexts.org In basic hydrolysis, heating with a base like sodium hydroxide initially produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. openstax.orglibretexts.org

Reduction : Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.org The reaction involves two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile. openstax.org A subsequent aqueous workup protonates the intermediate to give (1-aminomethyl)cyclobutanecarbonitrile.

Reaction with Grignard Reagents : Organometallic compounds such as Grignard reagents can add to the nitrile group. openstax.org This reaction forms an intermediate imine anion, which upon hydrolysis yields a ketone. openstax.orgyoutube.com For instance, the reaction of this compound with ethylmagnesium bromide, followed by hydrolysis, would produce 1-acetylcyclobutanecarbonitrile, assuming the ester group remains intact under carefully controlled conditions.

The following table summarizes the transformations of the nitrile group.

Reagent(s)Product Functional GroupProduct Name
H₃O⁺, heatCarboxylic Acid1-Carboxycyclobutanecarboxylic acid
1. NaOH, heat; 2. H₃O⁺Carboxylic Acid1-Carboxycyclobutanecarboxylic acid
1. LiAlH₄; 2. H₂OPrimary Amine(1-aminomethyl)cyclobutanecarbonitrile
1. CH₃MgBr; 2. H₂OKetone1-Acetylcyclobutanecarbonitrile

Ring-Opening and Rearrangement Reactions of the Cyclobutane Core

The cyclobutane ring is characterized by significant ring strain due to deviations from the ideal tetrahedral bond angle. This inherent strain makes the ring susceptible to cleavage and rearrangement under certain conditions.

Acid- or Base-Mediated Ring Transformations

The strained C-C bonds of the cyclobutane ring can be cleaved under acidic or basic conditions, although this often requires forcing conditions. The mechanism of acid-catalyzed ring-opening typically involves the protonation of a functional group attached to the ring, which can initiate a cascade of electronic shifts leading to ring cleavage. Studies on other strained ring systems, such as substituted furans, show that acid catalysis can lead to ring-opening to form linear products. rsc.org For a molecule like this compound, protonation of the nitrile or ester group could potentially facilitate the cleavage of an adjacent C-C bond of the cyclobutane ring, relieving ring strain and forming an acyclic product.

Base-mediated reactions could proceed via the formation of a carbanion adjacent to the ring, particularly if a proton on the ring is sufficiently acidic. This carbanion could then trigger a rearrangement or fragmentation of the ring. However, such reactions are less common for simple cyclobutanes unless activated by strongly electron-withdrawing groups.

Photochemical and Thermal Rearrangements

Cyclobutane derivatives can undergo rearrangements when subjected to heat or ultraviolet light.

Thermal Rearrangements : Upon heating, cyclobutanes can undergo conrotatory ring-opening to form two alkene molecules. For this compound, a plausible thermal rearrangement could involve cleavage of the ring to yield derivatives of buta-1,3-diene. The specific substitution pattern on the resulting diene would depend on which C-C bonds of the cyclobutane ring are broken. Studies on other substituted cyclic systems have shown that thermal rearrangements can lead to a variety of products depending on the substituents and reaction conditions. researchgate.netresearchgate.net

Photochemical Rearrangements : Photochemical excitation can provide the energy needed to induce rearrangements that are not accessible thermally. For cyclic systems, irradiation with UV light can lead to complex skeletal reorganizations. baranlab.org While specific photochemical studies on this compound are not widely documented, analogous four-membered rings can undergo various transformations, including ring-opening, fragmentation, or isomerization to other cyclic structures.

Computational and Theoretical Studies on Methyl 1 Cyanocyclobutanecarboxylate

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical methods are central to understanding the intrinsic properties of a molecule. These calculations can predict geometries, vibrational frequencies, and electronic characteristics with high accuracy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study on Methyl 1-cyanocyclobutanecarboxylate would involve optimizing the molecule's ground-state geometry. This would be achieved using a functional, such as B3LYP or ωB97X-D, combined with a basis set like 6-31G(d,p) or a larger one from the Pople or Dunning families for greater accuracy.

From a single optimized structure, a wealth of information can be derived. Key structural parameters like bond lengths, bond angles, and dihedral angles that define the cyclobutane (B1203170) ring's pucker and the orientation of the cyano and ester groups would be determined. A frequency calculation would then be performed to confirm the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict its infrared (IR) spectrum.

Further analysis would yield electronic properties such as the distribution of electron density, the molecular electrostatic potential (MEP) map, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical DFT-Calculated Properties for this compound This table represents typical data that would be generated from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory). The values are illustrative.

PropertyValueUnit
Total EnergyValueHartrees
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV
Dipole MomentValueDebye
C-CN Bond LengthValueÅ
C-COOCH₃ Bond LengthValueÅ
Ring Puckering AngleValueDegrees

For higher accuracy, particularly for electronic properties, ab initio methods beyond DFT would be employed. The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation, making it less accurate for many purposes.

More sophisticated and computationally expensive methods, known as post-Hartree-Fock calculations, would provide more reliable results. These include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)). These methods would be used to obtain highly accurate single-point energies for the DFT-optimized geometry to benchmark the results and provide a more precise understanding of the molecule's electronic structure and stability.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is invaluable for elucidating the step-by-step pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that control reaction rates.

To study a potential reaction involving this compound, such as its hydrolysis or nucleophilic substitution, researchers would map out the entire reaction coordinate. This involves locating and optimizing the geometries of all reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them.

A transition state is a first-order saddle point on the potential energy surface. Locating a TS structure is computationally demanding and is followed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations would then be performed to confirm that the identified TS correctly connects the intended reactant and product. The energy difference between the reactants and the transition state defines the activation energy barrier, which is the primary determinant of the reaction rate.

Reactions are typically carried out in a solvent, which can significantly influence reactivity. Computational models can account for these effects in two primary ways: implicitly or explicitly.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This is an efficient way to capture the bulk electrostatic effects of the solvent on the solute's energy and geometry. Explicit solvent models involve including a number of individual solvent molecules around the solute. While much more computationally intensive, this approach can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for the reaction mechanism.

Conformational Analysis and Molecular Dynamics Simulations

The four-membered ring of this compound is not planar and can exist in different puckered conformations. Furthermore, the ester group can rotate. A thorough conformational analysis would be necessary to identify the most stable conformer(s). This is typically done by systematically rotating key dihedral angles (e.g., those defining the ring pucker and ester orientation) and calculating the energy of each resulting structure.

Molecular Dynamics (MD) simulations could provide further insight into the dynamic behavior of the molecule over time. In an MD simulation, Newton's equations of motion are solved for all atoms in the system, which can include the solute and explicit solvent molecules. This allows for the exploration of the conformational landscape and can reveal the preferred conformations and the energy barriers for interconversion between them, providing a more realistic picture of the molecule's behavior in a condensed phase.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with Density Functional Theory (DFT). The choice of the functional (e.g., B3LYP) and the basis set is crucial for obtaining accurate results. Such calculations would provide theoretical chemical shift values for each unique proton and carbon atom in the this compound molecule, aiding in the assignment of peaks in an experimental spectrum.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using DFT methods. These calculations yield the vibrational frequencies and intensities of the various normal modes of the molecule. For this compound, this would allow for the identification of characteristic vibrational bands, such as the C≡N stretch of the nitrile group, the C=O stretch of the ester, and various C-H and C-C stretching and bending modes within the cyclobutane ring and the methyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. These calculations provide the excitation energies and oscillator strengths for electronic transitions. For this compound, this would predict the wavelengths of maximum absorption (λmax), which are typically associated with π → π* and n → π* transitions involving the nitrile and carbonyl chromophores.

While specific data tables for this compound are not available from the conducted research, the following tables illustrate the typical format and type of data that would be generated from such computational studies.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm (Illustrative Data)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 - Value
C2 Value Value
C3 Value Value
C4 Value Value
-CN - Value
-COOCH₃ Value Value

Table 2: Predicted Principal IR Vibrational Frequencies (cm⁻¹) and Intensities (Illustrative Data)

Vibrational Mode Predicted Frequency (cm⁻¹) Predicted Intensity
C≡N stretch Value Value
C=O stretch Value Value
C-O stretch Value Value
CH₃ stretch Value Value
CH₂ stretch (ring) Value Value

Table 3: Predicted UV-Vis Absorption Wavelengths (λmax) and Oscillator Strengths (f) (Illustrative Data)

Electronic Transition Predicted λmax (nm) Predicted Oscillator Strength (f)
n → π* (C=O) Value Value
n → π* (C≡N) Value Value
π → π* (C=O) Value Value

The generation of actual, reliable data for these tables would necessitate dedicated computational chemistry studies on this compound. The findings from such research would be instrumental for anyone working on the synthesis, purification, and characterization of this compound, providing a theoretical benchmark for experimental spectroscopic analysis.

Applications of Methyl 1 Cyanocyclobutanecarboxylate in Advanced Organic Synthesis

Strategic Building Block in Target-Oriented Synthesis

While the unique structural features of methyl 1-cyanocyclobutanecarboxylate suggest its potential as a strategic building block, its specific applications in target-oriented synthesis are not extensively documented in peer-reviewed literature. The strained cyclobutane (B1203170) ring, combined with the reactive cyano and ester functionalities, theoretically allows for a variety of chemical transformations. cymitquimica.com

The synthesis of spirocyclic compounds, which feature two rings connected by a single common atom, is of significant interest in medicinal chemistry due to their rigid three-dimensional structures. While the 1,1-disubstituted nature of this compound makes it a hypothetical precursor for spirocyclic systems, there is a lack of specific published research demonstrating its use in this capacity. General strategies for creating spirocyclobutanes often involve intramolecular reactions or cycloadditions, but the application of this compound to these methods has not been detailed in the scientific literature. nih.gov

Nitrogen and oxygen-containing heterocycles are fundamental components of many pharmaceuticals and biologically active compounds. The cyano and ester groups of this compound could theoretically be transformed into a variety of heterocyclic systems. For instance, the cyano group can be reduced to an amine or hydrolyzed to a carboxylic acid, and the ester can be modified in numerous ways, providing handles for cyclization reactions. However, specific examples of this compound being used as a precursor for the synthesis of nitrogen or oxygen heterocycles are not readily found in the current body of scientific literature.

Utility in Pharmaceutical and Agrochemical Synthesis

Chemical suppliers suggest that this compound may be utilized in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.com The cyclobutane motif is increasingly incorporated into drug candidates to enhance properties such as metabolic stability and conformational rigidity. nih.govru.nl

The cyclobutane ring is a valuable scaffold in medicinal chemistry as it can provide a rigid framework to orient functional groups in a specific three-dimensional arrangement. ru.nllifechemicals.com This can lead to improved binding affinity and selectivity for biological targets. pharmablock.com While cyclobutane derivatives have been successfully incorporated into a number of marketed and experimental drugs, the specific use of this compound as a central scaffold for the development of new biologically active molecules is not well-documented in published studies.

In drug discovery, lead optimization involves the iterative modification of a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties. The introduction of small, rigid groups like a cyclobutane ring can be a valuable strategy in this process. pharmablock.com While this compound could hypothetically be used to create analogs of lead compounds, there are no specific case studies in the scientific literature that detail its application in lead optimization and analog design.

Potential in Polymer Chemistry and Functional Materials

The development of new polymers and functional materials is a constantly evolving field. The strained cyclobutane ring can impart unique properties to a polymer backbone. For example, cyclobutane-containing polymers have been investigated for their potential in creating stress-responsive or biodegradable materials. lifechemicals.comnih.gov The bifunctional nature of this compound suggests it could potentially act as a monomer or a cross-linking agent. However, its specific application in polymer chemistry or the synthesis of functional materials is not described in the available scientific literature.

Functionalization of Polymer ChainsSimilarly, no research could be found that describes the use of this compound as a reagent for the functionalization or modification of existing polymer chains. There is no information on its reactivity with polymers or the introduction of the cyanocyclobutanecarboxylate moiety onto polymer backbones for specific applications.

Therefore, the requested detailed research findings and data tables for these sections cannot be provided. It is concluded that this compound is not a compound that has been reported in the scientific literature for the applications specified in the provided outline.

Advanced Analytical and Spectroscopic Characterization Methodologies for Methyl 1 Cyanocyclobutanecarboxylate Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of Methyl 1-cyanocyclobutanecarboxylate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the presence of the key functional groups and the cyclobutane (B1203170) ring.

In a typical ¹H NMR spectrum, the protons of the cyclobutane ring are expected to exhibit complex multiplets due to spin-spin coupling. researchgate.net The chemical shifts for cyclobutane protons generally fall between 1.5 and 2.5 ppm. docbrown.info The methyl protons of the ester group would appear as a sharp singlet, typically in the range of 3.6 to 3.8 ppm.

The ¹³C NMR spectrum provides further structural confirmation. bhu.ac.in The quaternary carbon of the cyclobutane ring attached to both the cyano and the carboxylate groups would have a characteristic chemical shift. The nitrile carbon (C≡N) is expected to resonate in the region of 110-120 ppm, while the carbonyl carbon (C=O) of the methyl ester will appear further downfield, typically between 165 and 190 ppm. oregonstate.edu The carbon of the methyl group will be observed in the upfield region of the spectrum.

Interactive Table: Predicted NMR Data for this compound
Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~3.7Singlet-OCH₃
¹H~2.0 - 2.8MultipletCyclobutane -CH₂-
¹³C~170SingletC=O (Ester)
¹³C~118SingletC≡N
¹³C~53Singlet-OCH₃
¹³C~45SingletQuaternary Cyclobutane C
¹³C~30SingletCyclobutane -CH₂-

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation pathways of this compound, which aids in its structural confirmation.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. A key fragmentation pathway for esters is the loss of the alkoxy group, which for a methyl ester would result in the loss of a methoxy (B1213986) radical (•OCH₃) to form an acylium ion. libretexts.org Another common fragmentation for esters is the cleavage of the bond alpha to the carbonyl group. miamioh.edu For nitriles, a characteristic fragmentation involves the loss of a hydrogen cyanide (HCN) molecule. miamioh.edu The mass spectrum of cyclobutane itself shows a prominent molecular ion peak, with fragmentation leading to the loss of ethene. docbrown.info For this compound, fragmentation of the cyclobutane ring is also anticipated. researchgate.net

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound
m/z Proposed Fragment Fragmentation Pathway
139[C₇H₉NO₂]⁺Molecular Ion (M⁺)
110[C₅H₄NO₂]⁺Loss of -CH₂CH₃ from ring opening
108[C₆H₈O₂]⁺Loss of •CN
83[C₅H₇O]⁺Loss of •COOCH₃
59[COOCH₃]⁺Alpha-cleavage
55[C₄H₇]⁺Cyclobutyl cation

Chromatographic Separations for Purity Assessment and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating any potential isomers. nih.gov Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are well-suited for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating volatile compounds and identifying them based on their mass spectra. acs.org For this compound, a non-polar or medium-polarity capillary column would likely be used. The retention time of the compound would be dependent on its volatility and interaction with the stationary phase.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds. hawachhplccolumn.com For a compound like this compound, reversed-phase HPLC would be a suitable method. sielc.com A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would provide good separation. researchgate.net The retention of the compound can be adjusted by varying the composition of the mobile phase.

Interactive Table: Typical Chromatographic Conditions for Analysis
Technique Stationary Phase Mobile Phase / Carrier Gas Detector
GC-MS5% Phenyl PolysiloxaneHeliumMass Spectrometer
HPLCC18 (Reversed-Phase)Acetonitrile/Water GradientUV-Vis or Mass Spectrometer

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. kurouskilab.com

The IR spectrum of this compound is expected to show strong characteristic absorption bands. The nitrile (C≡N) stretching vibration typically appears in the range of 2260-2240 cm⁻¹. youtube.com The carbonyl (C=O) stretch of the ester group is expected to be a very strong band around 1740 cm⁻¹. libretexts.org The C-O stretching vibrations of the ester will likely be observed in the 1300-1000 cm⁻¹ region. vscht.cz Vibrational modes associated with the cyclobutane ring are also expected. dtic.mil

Raman spectroscopy provides complementary information. While the C=O stretch is typically weak in Raman spectra, the C≡N stretch often gives a strong signal. The symmetric vibrations of the cyclobutane ring are also often more prominent in the Raman spectrum. uci.edu

Interactive Table: Predicted Vibrational Frequencies for this compound
Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Functional Group
C-H Stretch (sp³)2850-30002850-3000Cyclobutane, -CH₃
C≡N Stretch2260-2240 (strong)2260-2240 (strong)Nitrile
C=O Stretch~1740 (very strong)~1740 (weak)Ester
C-O Stretch1300-1000 (strong)1300-1000 (medium)Ester
Cyclobutane Ring ModesVariousVariousCyclobutane

Future Directions and Emerging Research Avenues for Methyl 1 Cyanocyclobutanecarboxylate

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Future research on Methyl 1-cyanocyclobutanecarboxylate will likely focus on developing more sustainable synthetic routes.

Key areas of investigation include:

Catalytic One-Pot Syntheses: Designing multi-step, one-pot processes that avoid the isolation of intermediates can significantly improve efficiency and reduce solvent waste. scirp.org Research into catalytic systems that can facilitate the formation of the cyclobutane (B1203170) ring and the introduction of the nitrile and ester functionalities in a single, streamlined operation is a promising avenue.

Use of Greener Solvents and Reagents: Traditional organic syntheses often rely on hazardous solvents. Future methods will explore the use of benign alternatives like water, supercritical fluids, or bio-based solvents. rsc.org Additionally, replacing toxic cyanating agents with safer, more sustainable alternatives is a critical goal.

Energy-Efficient Reaction Conditions: Exploring photochemical or electrochemical methods could provide milder and more energy-efficient pathways to the target molecule and its derivatives, often proceeding with high selectivity. organic-chemistry.orgchemistryviews.org Methods like visible-light-induced [2+2] cycloadditions represent a frontier in the enantioselective synthesis of chiral cyclobutanes. chemistryviews.org

Green Chemistry ApproachPotential BenefitResearch Focus
One-Pot SynthesisReduced waste, higher atom economyDevelopment of multi-component reaction catalysts.
Alternative SolventsLower environmental impact, improved safetyUse of water, ionic liquids, or bio-solvents.
Photochemistry/ElectrochemistryMilder conditions, reduced energy useLight- or electricity-driven cycloadditions and functionalizations.
Bio-catalysisHigh selectivity, biodegradable catalystsEngineering enzymes for cyclobutane synthesis.

Exploration of Novel Catalytic Transformations

The unique structural and electronic properties of this compound make it an intriguing substrate for novel catalytic transformations. The development of new catalysts can unlock unprecedented reactivity and provide access to complex molecular architectures.

Future research will likely target:

Stereoselective Reactions: The development of chiral catalysts for the enantioselective synthesis of this compound derivatives is a significant area of interest. researchgate.netelsevierpure.com Access to enantiomerically pure cyclobutanes is crucial for applications in medicinal chemistry and materials science. acs.org

Ring-Opening and Ring-Expansion Reactions: The strain energy of the cyclobutane ring (approximately 26 kcal/mol) can be harnessed to drive selective ring-opening or ring-expansion reactions. acs.orgresearchgate.net Catalysts that can control the regioselectivity and stereoselectivity of these transformations would provide access to a diverse range of acyclic and larger ring systems.

Functional Group Interconversion: Novel catalytic methods for transforming the nitrile and ester groups in the presence of the strained ring are needed. This includes selective reductions, oxidations, and additions that are compatible with the cyclobutane core. Transition-metal catalysis, for instance, has shown great efficiency in accessing various cyclobutane structures. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing chemical manufacturing and discovery by offering enhanced control, safety, and efficiency. amt.ukuottawa.ca Integrating the synthesis of this compound and its derivatives into these platforms is a key future direction.

Emerging avenues include:

Continuous Flow Synthesis: Developing a continuous process for producing this compound can improve scalability, safety, and product consistency. nih.gov Flow reactors offer superior heat and mass transfer, which is particularly advantageous for managing potentially exothermic reactions or handling reactive intermediates. amt.uknih.gov The synthesis of cyclobutane polymers via continuous flow [2+2] photopolymerization highlights the potential of this technology. nih.gov

Automated Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction parameters (temperature, pressure, catalyst loading, residence time) to identify optimal conditions for synthesis. vapourtec.com This high-throughput approach can accelerate the discovery of new transformations and the development of robust synthetic protocols.

Telescoped Synthesis: Flow chemistry enables "telescoped" reactions, where the output of one reactor flows directly into the next, eliminating the need for intermediate workup and purification steps. mdpi.com This approach can be used to build molecular complexity rapidly from the this compound scaffold.

TechnologyAdvantageApplication to this compound
Flow ChemistryEnhanced safety, scalability, process controlContinuous production, safe handling of hazardous reagents.
Automated SynthesisHigh-throughput screening, rapid optimizationOptimization of catalytic reactions and library synthesis.
Telescoped ReactionsIncreased efficiency, reduced wasteMulti-step synthesis of complex derivatives without isolation.

Advanced Materials Science Applications

The rigid and strained nature of the cyclobutane ring imparts unique properties to molecules and polymers that contain this motif. lifechemicals.com this compound serves as a valuable monomer or precursor for advanced materials.

Future research directions are:

Stress-Responsive Polymers: The cyclobutane ring can act as a mechanophore, a functional group that responds to mechanical stress. Polymers incorporating this unit can exhibit changes in properties, such as color or fluorescence, when stretched or compressed, leading to applications in stress sensing and self-healing materials. lifechemicals.com

High-Performance Polyesters and Polyamides: The bifunctional nature of this compound allows it to be used in polymerization reactions. The resulting polymers containing cyclobutane units in their backbone could possess enhanced thermal stability, rigidity, and unique optical properties. nih.gov

Supramolecular Chemistry: The defined geometry of the cyclobutane core can be exploited in the design of complex host-guest systems and self-assembling molecular architectures. lifechemicals.com

Biological and Medicinal Chemistry Explorations

The cyclobutane scaffold is a privileged structure in medicinal chemistry, found in a number of natural products and approved drugs. lifechemicals.comnih.govwikipedia.org Its rigid structure allows it to act as a conformational constraint, which can improve the binding affinity and selectivity of a drug candidate for its biological target. lifechemicals.com

Key areas for future exploration include:

Scaffold for Drug Discovery: this compound can serve as a starting point for the synthesis of libraries of novel compounds to be screened for biological activity against various diseases. The nitrile and ester groups provide convenient handles for diversification.

Bioisosteric Replacement: The cyclobutane ring can be used as a bioisostere for other groups, such as phenyl rings or double bonds, to modulate a molecule's physicochemical and pharmacokinetic properties. lifechemicals.com

"Magic Methyl" Effects: The methyl group of the ester is a small, lipophilic group that can have a profound impact on a molecule's biological activity, a phenomenon often referred to as the "magic methyl" effect. nih.govresearchgate.net Exploring the impact of this methyl group and introducing others onto the cyclobutane scaffold could lead to significant improvements in potency and metabolic stability. nih.govnih.gov For example, the anticancer drug Carboplatin is derived from cyclobutane-1,1-dicarboxylic acid. wikipedia.org

Research AreaFocusPotential Outcome
Library SynthesisGeneration of diverse cyclobutane-containing molecules.Identification of new lead compounds for various diseases.
Conformational ConstraintUsing the rigid cyclobutane ring to lock a molecule in its bioactive conformation.Increased potency and selectivity of drug candidates.
Pharmacokinetic ModulationModifying properties like solubility and metabolic stability.Development of drugs with improved clinical profiles.

Q & A

Q. How can researchers address discrepancies in reported toxicity profiles?

  • Methodological Answer : Comparative toxicogenomics (CTD database) cross-references in vitro cytotoxicity (e.g., HepG2 cell viability) with structural analogs. Acute toxicity is assessed via OECD Guideline 423, while Ames tests (TA98/TA100 strains) evaluate mutagenicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.